6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
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Overview
Description
6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.
Reduction: 6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as FGFRs. By inhibiting these receptors, it can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy . The exact mechanism involves binding to the active site of the receptor, thereby preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Lacks the ethyl and aldehyde groups, resulting in different chemical properties.
7-Azaindole-3-carboxaldehyde: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency sets it apart from other related compounds .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-8-3-4-9-7(6-13)5-11-10(9)12-8/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
IHNJXNAZYOINCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=CN2)C=O |
Origin of Product |
United States |
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